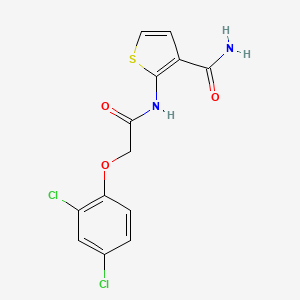

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential anti-inflammatory and anticancer properties .

Wirkmechanismus

Target of Action

The primary target of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter action at the synapses. This results in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in continuous stimulation of the cholinergic neurons. This can affect various biochemical pathways, particularly those involved in cognitive functions, as disruption of cholinergic transmission is associated with cognitive deficits .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiophene-3-carboxamide under specific conditions. One common method involves the use of phosphoryl chloride as a catalyst to facilitate the reaction . The reaction is carried out in a solvent such as dry acetone, and the product is obtained through a series of purification steps including recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound, known for its herbicidal properties.

Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties but different biological activities.

Uniqueness

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is unique due to its dual functional groups (phenoxy and thiophene) which contribute to its diverse biological activities. Its ability to selectively inhibit COX-2 sets it apart from other similar compounds, making it a promising candidate for anti-inflammatory and anticancer therapies .

Biologische Aktivität

2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its various biological effects, including antibacterial, antitumor, and herbicidal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H13Cl2N3O3S

- Molecular Weight : 367.25 g/mol

This compound features a thiophene ring, an acetamido group, and a dichlorophenoxy moiety, which contribute to its diverse biological activities.

1. Antibacterial Activity

Recent studies have indicated that this compound possesses notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

2. Antitumor Activity

The compound also shows promise as an antitumor agent. In vitro studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-15 (Colon cancer) | 1.61 ± 1.92 | Significant cytotoxicity |

| A-431 (Skin cancer) | 1.98 ± 1.22 | Effective growth inhibition |

The structure-activity relationship (SAR) analysis indicates that the presence of the thiophene ring is crucial for its cytotoxic effects against these cell lines .

3. Herbicidal Activity

As a derivative of 2,4-Dichlorophenoxyacetic acid, this compound exhibits herbicidal properties by acting as a synthetic auxin. It induces uncontrolled growth in susceptible plants, leading to their death:

- Mode of Action : The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth patterns.

- Application Rate : Effective at concentrations ranging from 0.5 to 5 kg/ha depending on the target weed species.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Zebrafish Model : A study evaluated the effects of related compounds on zebrafish larvae, noting developmental defects such as tail deformities at concentrations as low as 0.32 mg/L .

- Field Trials : Field trials have demonstrated effective weed control in crops with minimal impact on non-target species when applied at recommended rates.

Eigenschaften

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-10(9(15)5-7)20-6-11(18)17-13-8(12(16)19)3-4-21-13/h1-5H,6H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDRDLFULIAMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.